molecular formula C28H28Sn B3149597 Tetra-p-tolyltin CAS No. 6746-22-1

Tetra-p-tolyltin

Cat. No.: B3149597
CAS No.: 6746-22-1
M. Wt: 483.2 g/mol
InChI Key: IYTDOHOTDDKRRS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetra-p-tolyltin can be synthesized through the reaction of tin tetrachloride with p-tolylmagnesium bromide. The reaction typically proceeds as follows:

SnCl4+4p-TolMgBrSn(p-Tol)4+4MgBrCl\text{SnCl}_4 + 4 \text{p-TolMgBr} \rightarrow \text{Sn(p-Tol)}_4 + 4 \text{MgBrCl} SnCl4​+4p-TolMgBr→Sn(p-Tol)4​+4MgBrCl

This reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran, to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tetra-p-tolyltin undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with halogens or other electrophiles to form substituted derivatives.

    Oxidation Reactions: It can be oxidized to form tin oxides or other organotin compounds.

    Reduction Reactions: It can be reduced to form lower oxidation state tin compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and other electrophiles. These reactions are typically carried out in organic solvents such as dichloromethane or toluene.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. These reactions are often conducted under controlled temperature and pressure conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. These reactions are usually performed in anhydrous solvents to prevent hydrolysis.

Major Products Formed

    Substitution Reactions: Substituted this compound derivatives.

    Oxidation Reactions: Tin oxides or other organotin oxides.

    Reduction Reactions: Lower oxidation state tin compounds.

Scientific Research Applications

Tetra-p-tolyltin has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism by which tetra-p-tolyltin exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. The tin atom in this compound can coordinate with various ligands, influencing the activity of enzymes and other proteins. Additionally, the p-tolyl groups can interact with hydrophobic regions of biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    Tetra-p-tolylantimony: Similar to tetra-p-tolyltin but with antimony instead of tin. It exhibits different reactivity and applications.

    Tetra-p-tolyllead: Contains lead instead of tin. It has distinct chemical properties and potential toxicity concerns.

    Tetra-p-tolylgermanium: Germanium analog of this compound.

Uniqueness of this compound

This compound is unique due to its specific combination of tin and p-tolyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tetrakis(4-methylphenyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C7H7.Sn/c4*1-7-5-3-2-4-6-7;/h4*3-6H,1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTDOHOTDDKRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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